Isobutyryl chloride

Descripción

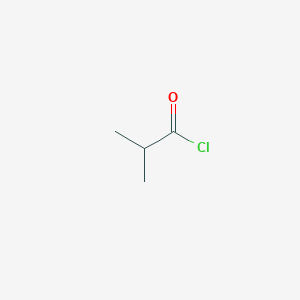

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMOBVGABMBZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Record name | ISOBUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052542 | |

| Record name | 2-Methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyryl chloride appears as a colorless liquid. Irritates skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid; [Alfa Aesar MSDS] | |

| Record name | ISOBUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-30-1 | |

| Record name | ISOBUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6617F0VJZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structural Elucidation of Isobutyryl Chloride: A Technical Guide

Introduction

Isobutyryl chloride (IUPAC name: 2-methylpropanoyl chloride) is a branched-chain acyl chloride with the chemical formula C₄H₇ClO.[1] As a colorless, pungent liquid, it serves as a crucial intermediate and acylating agent in the synthesis of pharmaceuticals, agrochemicals, and specialty organic compounds.[1][2] Its reactivity is primarily dictated by the electrophilic carbonyl carbon and the presence of the chloride leaving group. A thorough understanding of its three-dimensional structure is fundamental to predicting its chemical behavior, reaction kinetics, and application in complex molecular design, particularly in the pharmaceutical industry for the synthesis of anti-AIDS and antihypertensive drugs. This guide provides a detailed analysis of the molecular structure of isobutyryl chloride, supported by quantitative data, spectroscopic characterization, and established experimental protocols.

Molecular Structure and Geometry

The structure of isobutyryl chloride, (CH₃)₂CHCOCl, consists of a central carbonyl group bonded to a chlorine atom and an isopropyl group. The carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry around this center. The isopropyl group, with its sp³ hybridized carbons, adds steric bulk near the reactive center.

The precise molecular geometry, including bond lengths and angles, has been determined using gas-phase electron diffraction (GED), a powerful technique for analyzing the structure of free molecules without the influence of intermolecular forces present in condensed states.

Table 1: Molecular Geometry of Isobutyryl Chloride (from Gas-Phase Electron Diffraction)

| Parameter | Atom(s) Involved | Value |

| Bond Lengths | ||

| r(C=O) | 1.186 (± 0.003) Å | |

| r(C-Cl) | 1.804 (± 0.004) Å | |

| r(C1-C2) | 1.511 (± 0.003) Å | |

| r(C2-C3) | 1.534 (± 0.003) Å | |

| r(C2-C4) | 1.540 (± 0.003) Å | |

| r(C-H)methyl | 1.108 (± 0.006) Å | |

| Bond Angles | ||

| ∠(C2-C1=O) | 127.3 (± 0.7) ° | |

| ∠(C2-C1-Cl) | 113.6 (± 0.5) ° | |

| ∠(C1-C2-C3) | 109.7 (± 0.8) ° | |

| ∠(C1-C2-C4) | 109.9 (± 0.8) ° | |

| ∠(C3-C2-C4) | 113.8 (± 2.7) ° | |

| (Data sourced from a gas-phase electron diffraction study combined with ab initio calculations.) |

The data reveals a slightly distorted tetrahedral geometry around the central carbon of the isopropyl group (C2) and the expected trigonal planar arrangement around the carbonyl carbon (C1).

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of isobutyryl chloride and are routinely used for quality control.

Table 2: Spectroscopic Data for Isobutyryl Chloride

| Technique | Assignment | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) | Multiplicity / Description |

| ¹H NMR | -CH(CH₃)₂ | ~3.0 | Septet |

| (CDCl₃, 400 MHz) | -CH(CH ₃)₂ | ~1.28 | Doublet |

| ¹³C NMR | C =O | ~176.2 | Carbonyl |

| (CDCl₃, 100 MHz) | -C H(CH₃)₂ | ~44.9 | Tertiary Carbon |

| -CH(C H₃)₂ | ~18.8 | Methyl Carbon | |

| Infrared (IR) | C=O Stretch | ~1800 | Strong, characteristic for acyl chloride |

| C-H Stretch | 2880-2980 | Aliphatic C-H | |

| (NMR data sourced from Spectral Database for Organic Compounds (SDBS). IR data is a characteristic value.) |

The ¹H NMR spectrum clearly shows two distinct signals corresponding to the two types of protons. The methine proton is split into a septet by the six equivalent methyl protons, which in turn are split into a doublet by the single methine proton. The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl carbon, the tertiary carbon of the isopropyl group, and the two equivalent methyl carbons. The strong absorption band around 1800 cm⁻¹ in the IR spectrum is a definitive feature of the carbonyl group in an acyl chloride.

Synthesis and Reactivity

The structure of isobutyryl chloride, particularly the highly electrophilic carbonyl group, governs its synthesis and reactivity.

Synthesis Workflow

Isobutyryl chloride is most commonly synthesized by the chlorination of its parent carboxylic acid, isobutyric acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

Key Reaction Pathway: Nucleophilic Acyl Substitution

As a typical acyl chloride, isobutyryl chloride readily undergoes nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion. This pathway allows for the facile introduction of the isobutyryl group into a wide range of molecules.

Experimental Protocols

Protocol for the Synthesis of Isobutyryl Chloride

This protocol is adapted from a procedure published in Organic Syntheses.

Objective: To prepare isobutyryl chloride from isobutyric acid using thionyl chloride.

Materials:

-

Isobutyric acid (4 moles, 352 g)

-

Thionyl chloride (4.55 moles, 542 g)

-

Reaction flask (1-L) equipped with a dropping funnel, mechanical stirrer, and reflux condenser connected to a gas trap.

-

Distillation apparatus with a 30-cm Vigreux column.

-

Heating mantle or oil bath.

Procedure:

-

Place 542 g (4.55 moles) of thionyl chloride into the 1-L reaction flask.

-

With rapid stirring, add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel. A vigorous evolution of hydrogen chloride and sulfur dioxide will occur; ensure the gas trap is functioning effectively.

-

After the addition is complete, heat the reaction mixture to 80°C using a water bath and maintain this temperature for 30 minutes, with continued stirring.

-

Set up the apparatus for fractional distillation. Distill the reaction mixture using an oil bath.

-

Collect the fraction boiling between 89–93°C. This is the isobutyryl chloride product.

-

The typical yield for this procedure is approximately 90%.

Protocol for Structural Determination by Gas-Phase Electron Diffraction (GED)

Objective: To determine the precise bond lengths and angles of a molecule in the gas phase.

Methodology Overview:

-

Sample Introduction: A gaseous sample of the substance (e.g., isobutyryl chloride) is introduced into a high-vacuum chamber as a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The wave-like nature of the electrons results in a diffraction pattern due to the interference between electrons scattered by different pairs of atoms.

-

Data Collection: The radially symmetric diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis:

-

The total experimental scattering intensity is measured as a function of the scattering angle.

-

A theoretical atomic scattering background is calculated and subtracted from the total intensity to isolate the molecular scattering component. This component contains the structural information.

-

An initial molecular model is proposed. Theoretical scattering intensities are calculated for this model.

-

A least-squares refinement process is used to adjust the geometric parameters (bond lengths, angles, torsional angles) of the model to achieve the best possible fit between the theoretical and experimental scattering curves.

-

Often, data from other methods, such as microwave spectroscopy or high-level ab initio quantum chemical calculations, are used in conjunction with the GED data to provide a more robust and accurate structural determination.

-

Conclusion

The structure of isobutyryl chloride has been thoroughly characterized through a combination of experimental techniques and theoretical calculations. Its geometry, defined by specific bond lengths and angles, is a direct consequence of the hybridization and electronic environment of its constituent atoms. This structural framework is clearly corroborated by spectroscopic data from NMR and IR analyses, which provide a characteristic fingerprint of the molecule. The inherent reactivity of the acyl chloride group, explained by its structure, makes isobutyryl chloride a valuable and versatile tool for drug development professionals and organic chemists in the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl chloride ((CH₃)₂CHCOCl), also known as 2-methylpropanoyl chloride, is a branched-chain acyl chloride that serves as a critical building block and reagent in organic synthesis.[1] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a versatile precursor for the synthesis of a wide array of organic compounds, including ketones, esters, and amides. This technical guide provides a comprehensive overview of the chemical and physical properties of isobutyryl chloride, its reactivity profile with various nucleophiles, and detailed experimental protocols for its key transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Isobutyryl chloride is a colorless, flammable liquid with a pungent odor.[2][3] It is crucial to handle this compound with appropriate safety precautions due to its corrosive and moisture-sensitive nature.[4][5] The key physical and chemical properties of isobutyryl chloride are summarized in the table below.

Table 1: Physicochemical Properties of Isobutyryl Chloride

| Property | Value | References |

| Molecular Formula | C₄H₇ClO | [1][4][6] |

| Molecular Weight | 106.55 g/mol | [1][6] |

| Appearance | Colorless liquid | [1][2][6] |

| Density | 1.017 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 91-93 °C | [1][6][7][8] |

| Melting Point | -90 °C | [1][6][7][8] |

| Flash Point | 8 °C (46 °F) | [9] |

| Refractive Index (n20/D) | 1.407 | [7][8] |

| Vapor Pressure | 0.07 mmHg at 20 °C | [7][8] |

| Solubility | Miscible with chloroform, ether, toluene, benzene, and methylene chloride. Reacts with water and alcohol. | [8][9][10][11] |

Reactivity and Reaction Mechanisms

The reactivity of isobutyryl chloride is dominated by the electrophilic nature of its carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

References

- 1. Isobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103212402A - Catalyst for synthesizing isobutyrophenone by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]

- 4. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103212402B - Catalyst for synthesizing isobutyrophenone by isobutyric acid and methyl benzoate and applications thereof - Google Patents [patents.google.com]

- 7. US2067473A - Hydrolysis of isobutyl chloride - Google Patents [patents.google.com]

- 8. US5523485A - Preparation of high-purity isobutyramide - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Isobutylbenzene synthesis - chemicalbook [chemicalbook.com]

- 11. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]

synthesis of isobutyryl chloride from isobutyric acid

An In-depth Technical Guide to the Synthesis of Isobutyryl Chloride from Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting isobutyric acid to isobutyryl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] This document details various chlorinating agents, presents quantitative data in structured tables, and offers detailed experimental protocols for laboratory and industrial applications.

Introduction

Isobutyryl chloride ((CH₃)₂CHCOCl) is a branched-chain acyl chloride valued for its reactivity in nucleophilic acyl substitution reactions.[2] Its synthesis from the corresponding carboxylic acid is a fundamental transformation in organic chemistry. The primary challenge lies in replacing the hydroxyl (-OH) group of the carboxylic acid, which is a poor leaving group, with a chlorine atom. This is typically achieved by using various chlorinating agents that convert the hydroxyl group into a better leaving group.[3][4]

This guide focuses on the most prevalent and effective methods for this conversion, including the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and other specialized reagents. Each method's advantages, disadvantages, and specific procedural details are discussed to aid researchers in selecting the most appropriate method for their specific application.

Synthesis via Thionyl Chloride (SOCl₂)

The reaction of isobutyric acid with thionyl chloride is a widely used and reliable method for producing isobutyryl chloride.[1][5] The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the final product.[6][7][8]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. A subsequent deprotonation and collapse of the intermediate yield the acyl chloride, SO₂, and HCl.[3][9][10][11]

Caption: Reaction mechanism of isobutyric acid with thionyl chloride.

Experimental Protocol

The following procedure is adapted from Organic Syntheses, a reliable source for detailed and tested chemical preparations.[6]

-

Apparatus Setup: In a fume hood, equip a 1-liter three-necked flask with a dropping funnel, a mechanical stirrer, and an efficient reflux condenser. Attach a gas-absorption trap to the top of the condenser to neutralize the evolved HCl and SO₂ gases.[6]

-

Reactant Charging: Cool the flask in a water bath. Place 542 g (4.55 moles) of thionyl chloride into the flask.[6]

-

Addition of Isobutyric Acid: Add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel with rapid stirring. A vigorous evolution of gases will occur.[6]

-

Heating: After the addition is complete, heat the water bath to 80°C and maintain this temperature for 30 minutes, with continued stirring.[6]

-

Purification: Distill the reaction mixture through a 30-cm Vigreux column. Collect the fraction boiling between 89–93°C.[6]

-

Yield: The initial distillation yields approximately 351 g. A redistillation of the forerun and residue can increase the total yield to 384 g (90%).[6] The final product is a faintly yellow liquid with a boiling point of 90–92°C.[6]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Isobutyric Acid | 352 g (4 moles) | [6] |

| Thionyl Chloride | 542 g (4.55 moles) | [6] |

| Reaction Conditions | ||

| Temperature | 80°C | [6] |

| Time | 30 minutes (after addition) | [6] |

| Product | ||

| Isobutyryl Chloride Yield | 384 g (90%) | [6] |

| Boiling Point | 90–92°C | [6] |

Synthesis via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides.[5][12] This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[5][13] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates product isolation.[12][14] This method is generally milder than using thionyl chloride.[12]

Reaction Mechanism

The reaction is initiated by the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. The carboxylic acid then reacts with this intermediate. The resulting species is unstable and decomposes, yielding the acid chloride and gaseous byproducts.

Caption: General experimental workflow for synthesis.

Experimental Protocol

The following is a general procedure for the synthesis of an acid chloride using oxalyl chloride and catalytic DMF.[13]

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Reactant Charging: Dissolve isobutyric acid (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reagents: Add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution via syringe.[13] Following this, add a catalytic amount (e.g., a few drops) of DMF.[13]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.[13]

-

Purification: Remove the solvent and excess oxalyl chloride by rotary evaporation. The crude isobutyryl chloride can then be purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Isobutyric Acid | 1.0 equivalent | [13] |

| Oxalyl Chloride | 1.3 equivalents | [13] |

| Catalyst | Catalytic DMF (2 drops) | [13] |

| Solvent | Dichloromethane (CH₂Cl₂) | [13] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [13] |

| Time | 1.5 hours | [13] |

| Product | ||

| Isobutyryl Chloride Yield | Typically high (>90%) | General knowledge |

Other Synthetic Methods

Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is another common reagent for this transformation.[8][15] The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which can complicate purification compared to methods that produce only gaseous byproducts.[8] The stoichiometry requires 3 moles of the carboxylic acid for every 1 mole of PCl₃. A continuous production process using PCl₃ has been described for industrial applications.[16][17]

Trichloroacetonitrile and Triphenylphosphine

A high-yield synthesis has been reported using trichloroacetonitrile and triphenylphosphine in dichloromethane.[18] This method proceeds under mild conditions (30°C) and reportedly achieves a near-quantitative yield.

Quantitative Data Comparison

| Method | Reagents | Yield | Byproducts | Notes | Reference |

| Thionyl Chloride | SOCl₂ | 90% | SO₂(g), HCl(g) | Common, efficient, gaseous byproducts. | [6] |

| Oxalyl Chloride | (COCl)₂, cat. DMF | >90% | CO₂(g), CO(g), HCl(g) | Mild conditions, gaseous byproducts. | [5][13] |

| Phosphorus Trichloride | PCl₃ | 85% (for n-butyryl chloride) | H₃PO₃(s) | Solid byproduct can complicate purification. | [15] |

| Trichloroacetonitrile | Cl₃CCN, PPh₃ | 99.76% | - | High yield, mild conditions. | [9][18] |

Safety Considerations

-

Handling Reagents: All chlorinating agents mentioned are corrosive and moisture-sensitive. Isobutyryl chloride itself is a corrosive and lachrymatory liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Gas Evolution: The reactions with thionyl chloride and oxalyl chloride produce toxic and corrosive gases (HCl, SO₂, CO). A gas trap is mandatory to neutralize these emissions.[6]

-

Quenching: Any residual chlorinating agent must be quenched carefully, typically with a suitable alcohol or by slow addition to ice water under controlled conditions.

Conclusion

The can be effectively achieved through several methods. The choice of reagent depends on the desired scale, purity requirements, and available equipment. For general laboratory use, both thionyl chloride and oxalyl chloride are excellent choices due to their high efficiency and the formation of easily removable gaseous byproducts. The method employing trichloroacetonitrile and triphenylphosphine offers an exceptionally high yield under mild conditions, making it a valuable alternative. For industrial-scale production, continuous processes utilizing reagents like phosphorus trichloride may be more economical. Careful attention to experimental protocol and safety is paramount for the successful and safe synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Isobutyryl chloride - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN105399618A - Continuous production apparatus for synthesis of isobutyryl chloride - Google Patents [patents.google.com]

- 17. CN105399618B - The continuous production device of isobutyryl chloride synthesis - Google Patents [patents.google.com]

- 18. Isobutyryl chloride synthesis - chemicalbook [chemicalbook.com]

Isobutyryl Chloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides in-depth technical information on isobutyryl chloride, including its chemical properties, key experimental protocols, and relevant reaction pathways.

Core Chemical Data

Isobutyryl chloride, a key reagent in organic synthesis, possesses the following fundamental properties:

| Property | Value | Citations |

| CAS Number | 79-30-1 | [1][2][3] |

| Molecular Weight | 106.55 g/mol | [1][2][4] |

| Molecular Formula | C4H7ClO | [2][4][5] |

| IUPAC Name | 2-methylpropanoyl chloride | [1][2][5] |

| Boiling Point | 91-93 °C | [1][4][6] |

| Density | 1.017 g/mL at 25 °C | [1][4][6] |

Experimental Protocols

Detailed methodologies for common reactions involving isobutyryl chloride are outlined below.

Synthesis of Isobutyryl Chloride from Isobutyric Acid

This protocol details the preparation of isobutyryl chloride using thionyl chloride as the chlorinating agent.[1]

Materials:

-

Isobutyric acid

-

Thionyl chloride

-

Apparatus: Three-necked flask, dropping funnel, stirrer, condenser, gas-absorption trap.

Procedure:

-

Set up a 1-liter three-necked flask equipped with a 250-ml dropping funnel, a stirrer, and a condenser in a well-ventilated hood. Attach a gas-absorption trap to the top of the condenser.

-

Cool the water supplied to the condenser to 0°C and place the flask in a large water bath.

-

Place 542 g (4.55 moles) of thionyl chloride into the flask.

-

With rapid stirring, add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel. A vigorous evolution of hydrogen chloride and sulfur dioxide will occur.

-

After the addition is complete, heat the water bath to 80°C and maintain this temperature for 30 minutes, continuing to stir.

-

Distill the reaction mixture through a 30-cm Vigreux column. Collect the fraction boiling between 89-93°C. This fraction is isobutyryl chloride.

Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride

This procedure describes the synthesis of isobutyrophenone via Friedel-Crafts acylation.

Materials:

-

Benzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Methylene chloride (CH2Cl2)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Apparatus: Round-bottomed flask, addition funnel, reflux condenser, separatory funnel.

Procedure:

-

In a round-bottomed flask, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice/water bath.

-

Add isobutyryl chloride dropwise to the stirred suspension.

-

To this mixture, add a solution of benzene in methylene chloride dropwise over a period of 10 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl, with stirring.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the drying agent by filtration and evaporate the methylene chloride to obtain the crude product.

-

The product, isobutyrophenone, can be further purified by distillation.

Acylation of Amines: Synthesis of Isobutyramide

This protocol details the reaction of isobutyryl chloride with ammonia to form isobutyramide.[1]

Materials:

-

Isobutyryl chloride

-

Concentrated aqueous ammonia (approx. 28%)

-

Apparatus: Flask, stirrer, dropping funnel, ice-salt freezing mixture.

Procedure:

-

In a 3-liter flask equipped with a stirrer and a dropping funnel, place 1.25 liters of cold concentrated aqueous ammonia. Surround the flask with an ice-salt freezing mixture.

-

With rapid stirring, add 318 g (3 moles) of isobutyryl chloride dropwise at a rate that maintains the reaction temperature below 15°C and minimizes the evolution of white fumes (ammonium chloride).

-

After the addition, evaporate the reaction mixture to dryness under reduced pressure.

-

The dry residue containing isobutyramide and ammonium chloride is then further purified by extraction with hot ethyl acetate.

-

Crystallize the isobutyramide from the cooled ethyl acetate extracts.

Reaction Pathway Visualization

The following diagrams illustrate key reaction pathways involving isobutyryl chloride.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Isobutyryl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-Methylpropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropanoyl chloride, also known as isobutyryl chloride, is a branched-chain acyl chloride with the chemical formula (CH₃)₂CHCOCl.[1] It presents as a colorless liquid and is a key intermediate in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and photoinitiators.[2] A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for the safety of laboratory personnel. This guide provides a comprehensive overview of the core physical characteristics of 2-methylpropanoyl chloride, supported by detailed experimental methodologies.

Core Physical Properties

The physical properties of 2-methylpropanoyl chloride are well-documented across various chemical literature and databases. A summary of these key quantitative data is presented in Table 1 for ease of reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 106.55 | g/mol |

| Density | 1.017 | g/mL at 25 °C |

| Boiling Point | 91-93 | °C |

| Melting Point | -90 | °C |

| Refractive Index | 1.407 | n20/D |

| Solubility | Reacts with water; Miscible with chloroform, glacial acetic acid, ether, toluene, methylene chloride, and benzene. | - |

Data compiled from multiple sources.[2][3][4][5][6]

Experimental Protocols

The determination of the physical properties of 2-methylpropanoyl chloride follows standard laboratory procedures for liquid organic compounds. The following sections detail the methodologies for measuring each of the core properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 2-methylpropanoyl chloride, a micro-boiling point method is suitable given the need for careful handling of the reactive compound.

Methodology:

-

A small volume (approximately 0.5 mL) of 2-methylpropanoyl chloride is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube assembly is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a melting point apparatus with a boiling point function.

-

The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4][7][8]

Caption: A generalized workflow for determining the boiling point of a liquid.

Determination of Melting Point

Given that 2-methylpropanoyl chloride has a very low melting point (-90 °C), its determination requires a specialized low-temperature apparatus. The capillary method is commonly employed.

Methodology:

-

A small amount of solidified 2-methylpropanoyl chloride (frozen using a suitable cooling bath, e.g., liquid nitrogen or a dry ice/acetone slurry) is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus equipped with a cooling system.

-

The temperature is slowly increased at a controlled rate.

-

The sample is observed through a magnifying lens.

-

The melting point is recorded as the temperature range from the appearance of the first droplet of liquid to the complete liquefaction of the solid.[9][10][11]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method using a pycnometer or a graduated cylinder and a balance can be used.

Methodology:

-

The mass of a clean, dry measuring cylinder is accurately determined using an analytical balance.

-

A known volume of 2-methylpropanoyl chloride (e.g., 10 mL) is carefully transferred into the measuring cylinder.

-

The mass of the measuring cylinder containing the liquid is then measured.

-

The mass of the 2-methylpropanoyl chloride is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[12][13][14]

Caption: A generalized workflow for determining the density of a liquid.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology:

-

A refractometer, such as an Abbe refractometer, is calibrated using a standard liquid with a known refractive index.

-

A few drops of 2-methylpropanoyl chloride are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded.[3][5]

Determination of Solubility

Solubility tests are performed to determine the behavior of a substance in various solvents. For 2-methylpropanoyl chloride, its reactivity with protic solvents must be considered.

Methodology:

-

Reaction with Water: A few drops of 2-methylpropanoyl chloride are carefully added to a test tube containing deionized water. The reaction, which typically produces isobutyric acid and hydrochloric acid, is observed.

-

Miscibility with Organic Solvents: A small amount of 2-methylpropanoyl chloride is added to separate test tubes containing various organic solvents such as chloroform, glacial acetic acid, ether, toluene, and methylene chloride.[2] The mixture is agitated, and the miscibility (formation of a single homogeneous phase) is observed.[15][16]

Synthesis of 2-Methylpropanoyl Chloride

2-Methylpropanoyl chloride is typically synthesized by the chlorination of isobutyric acid.[1] A common chlorinating agent used for this transformation is thionyl chloride (SOCl₂).

Reaction: (CH₃)₂CHCOOH + SOCl₂ → (CH₃)₂CHCOCl + SO₂ + HCl

Caption: A simplified diagram illustrating the synthesis of 2-methylpropanoyl chloride.

Conclusion

The physical properties of 2-methylpropanoyl chloride are essential for its safe and effective use in research and industrial applications. This guide has provided a consolidated summary of its key physical data and outlined the standard experimental procedures for their determination. Adherence to these protocols will ensure accurate characterization and contribute to the safe handling of this important chemical intermediate.

References

- 1. Isobutyryl chloride - Wikipedia [en.wikipedia.org]

- 2. 2-Methylpropanoyl chloride [chembk.com]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phillysim.org [phillysim.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. mt.com [mt.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Solubility and Reactivity of Isobutyryl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and reactivity of isobutyryl chloride in common organic solvents. Understanding the behavior of this versatile reagent is critical for its safe handling and effective use in chemical synthesis, particularly within the pharmaceutical and materials science industries. Isobutyryl chloride serves as a key intermediate for introducing the isobutyryl moiety into various molecular scaffolds.[1][2] Proper solvent selection is paramount to ensure reaction success and mitigate potential hazards.

Core Principles of Solubility and Reactivity

Isobutyryl chloride, a branched-chain acyl chloride, is a colorless, moisture-sensitive liquid with a pungent odor.[1][3][4] Its solubility and high reactivity are governed by the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the chloride ion.

-

Solubility in Aprotic Solvents : As a relatively polar molecule, isobutyryl chloride is readily soluble in or miscible with a wide range of common aprotic organic solvents.[2][3][4][5][6][7][8][9] These solvents, lacking acidic protons, do not react with the acyl chloride, making them suitable media for reactions where isobutyryl chloride is used as an acylating agent.

-

Reactivity with Protic Solvents : Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), react vigorously with isobutyryl chloride. The nucleophilic oxygen or nitrogen atom in these solvents attacks the electrophilic carbonyl carbon, leading to a nucleophilic acyl substitution reaction. This results in the formation of isobutyric acid (from water), esters (from alcohols), or amides (from amines), with the concomitant evolution of corrosive hydrogen chloride (HCl) gas.[1][3][10][11] These reactions are typically rapid and highly exothermic.[3][10][11]

Solubility and Reactivity Data

The following table summarizes the interaction of isobutyryl chloride with various organic solvents. Given its high reactivity, quantitative solubility data (e.g., g/100 mL) is not commonly reported. Instead, miscibility and reactivity are the more pertinent parameters for laboratory applications.

| Solvent Class | Solvent Name | Interaction with Isobutyryl Chloride | Notes |

| Aprotic Solvents | |||

| Ethers | Diethyl Ether | Miscible / Soluble[3][5][6][12] | May react vigorously or explosively in the presence of trace metal salts.[5][6][13] |

| Tetrahydrofuran (THF) | Miscible | Generally considered a suitable solvent, but caution is advised regarding potential peroxide formation in aged THF. | |

| Halogenated | Dichloromethane (DCM) | Miscible[1][2][5][6][7][8] | A common and preferred solvent for acylation reactions. |

| Chloroform | Miscible[2][5][6][7][8][9] | Another widely used halogenated solvent. | |

| Hydrocarbons | Hexane | Soluble / Miscible | Suitable for reactions requiring a non-polar environment. |

| Toluene | Miscible[2][5][6][7][8][9] | An effective solvent for many synthetic applications. | |

| Benzene | Miscible / Soluble[2][3][5][6][7][8] | Use is often restricted due to toxicity. | |

| Esters | Ethyl Acetate | Soluble | Used as an extraction solvent for workup after reaction.[14] |

| Aprotic Polar | Acetonitrile | Miscible | Suitable for a range of applications. |

| Dimethylformamide (DMF) | Reactive [12] | Reacts violently.[12] Should not be used as a solvent. | |

| Dimethyl Sulfoxide (DMSO) | Reactive [12] | Reacts violently.[12] Should not be used as a solvent. | |

| Protic Solvents | |||

| Water | Water | Violently Reactive [3][5][6][13] | Rapid hydrolysis to isobutyric acid and HCl gas.[1][15] |

| Alcohols | Methanol, Ethanol, etc. | Violently Reactive [3][5][6] | Rapid alcoholysis to form the corresponding ester and HCl gas.[1][10] |

| Amines | Primary & Secondary Amines | Violently Reactive [3][5][6][13] | Rapid aminolysis to form the corresponding amide and HCl.[1] |

| Carboxylic Acids | Glacial Acetic Acid | Miscible[2][5][6][7][8][9] | While protic, it is less reactive than water or alcohols and can sometimes be used as a solvent system component, though anhydride formation is possible. |

Visualization of Solvent Compatibility

The following diagram illustrates the compatibility and reactivity of isobutyryl chloride with different classes of organic solvents.

Caption: Logical flow of isobutyryl chloride's interaction with solvents.

Experimental Protocol: Assessing Miscibility

While detailed protocols for determining the solubility limit of isobutyryl chloride are uncommon due to its high reactivity and miscibility with suitable solvents, a general procedure for confirming miscibility or identifying reactivity can be followed. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.

Objective: To qualitatively assess the miscibility and reactivity of isobutyryl chloride with a selected aprotic organic solvent.

Materials:

-

Isobutyryl chloride (reagent grade)

-

Anhydrous organic solvent to be tested (e.g., dichloromethane, THF)

-

Dry glassware (test tubes or small flasks with stoppers)

-

Pipettes or syringes for transfer

-

Ice bath

Methodology:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis from atmospheric moisture.

-

Solvent Addition: In a fume hood, add approximately 1 mL of the anhydrous organic solvent to a dry test tube. Place the test tube in an ice bath to control any potential exothermic processes.

-

Initial Addition of Isobutyryl Chloride: Using a dry pipette or syringe, add one drop of isobutyryl chloride to the cooled solvent.

-

Observation: Gently swirl the test tube and observe for any of the following:

-

Miscibility: Formation of a single, clear, homogeneous phase indicates miscibility.

-

Immiscibility: Formation of two distinct layers or a cloudy suspension indicates immiscibility or low solubility.

-

Reactivity: Evolution of gas (HCl), a significant temperature increase (exotherm), or a rapid color change are signs of a chemical reaction. If any of these are observed, the solvent is incompatible, and the experiment should be terminated safely.

-

-

Incremental Addition (if no initial reaction): If the initial drop dissolves without signs of reaction, continue to add isobutyryl chloride dropwise, swirling after each addition, up to a 1:1 volume ratio with the solvent. Continue to monitor for any signs of immiscibility or reactivity.

This guide provides essential information for the safe and effective use of isobutyryl chloride. By selecting appropriate aprotic solvents and rigorously excluding moisture and other protic substances, researchers can successfully leverage the reactivity of this important chemical intermediate.

References

- 1. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]

- 2. Isobutyryl chloride, 98% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. Isobutyryl chloride | 79-30-1 [chemicalbook.com]

- 6. Isobutyryl chloride CAS#: 79-30-1 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Isobutyryl chloride CAS#: 79-30-1 [m.chemicalbook.com]

- 9. Isobutyryl chloride|lookchem [lookchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. ISOBUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CAS 79-30-1: Isobutyryl chloride | CymitQuimica [cymitquimica.com]

Spectroscopic Profile of Isobutyryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for isobutyryl chloride. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for isobutyryl chloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isobutyryl chloride is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Isobutyryl Chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~1.25 | Doublet | 6H | ~7.0 | (CH ₃)₂CH- |

| ~2.85 | Septet | 1H | ~7.0 | (CH₃)₂CH - |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For isobutyryl chloride, three signals are expected.

Table 2: ¹³C NMR Spectroscopic Data for Isobutyryl Chloride

| Chemical Shift (δ) ppm | Assignment |

| ~18.5 | (C H₃)₂CH- |

| ~45.0 | (CH₃)₂C H- |

| ~175.0 | -C (O)Cl |

Note: Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), with the solvent peak used as a secondary reference.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of isobutyryl chloride is dominated by a very strong absorption band characteristic of the acid chloride carbonyl group.

Table 3: Key IR Absorption Bands for Isobutyryl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (alkane) |

| ~1800 | Very Strong | C=O stretch (acid chloride) |

| ~1470 | Medium | C-H bend (alkane) |

| ~970 | Medium | C-C stretch |

Note: The exact peak positions can vary depending on the sampling method (e.g., neat liquid, thin film). The carbonyl (C=O) stretching frequency for aliphatic acid chlorides is characteristically high, appearing in the range of 1810–1775 cm⁻¹.[2]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like isobutyryl chloride.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of isobutyryl chloride (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The spectrum is acquired on a nuclear magnetic resonance spectrometer, such as a Varian A-60D or a higher field instrument (e.g., 400 or 500 MHz).[2]

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid/Thin Film):

-

Place a single drop of isobutyryl chloride directly onto the surface of one salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

-

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Electrophilicity of the Isobutyryl Chloride Carbonyl Carbon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl chloride, a branched-chain acyl chloride, is a pivotal reagent in organic synthesis, valued for its ability to introduce the isobutyryl moiety into a wide array of molecules. Its utility is fundamentally governed by the electrophilic character of its carbonyl carbon. This technical guide provides a comprehensive analysis of the electrophilicity of the isobutyryl chloride carbonyl carbon, integrating quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a thorough resource for professionals in research and drug development.

The high reactivity of isobutyryl chloride in nucleophilic acyl substitution reactions stems from the significant partial positive charge on the carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This guide will delve into the various parameters that quantify this electrophilicity, including spectroscopic markers, reaction kinetics, and computational predictions.

Quantitative Analysis of Electrophilicity

The electrophilic nature of the carbonyl carbon in isobutyryl chloride can be assessed through various experimental and computational methods. The following table summarizes key quantitative data that characterize this property.

| Parameter | Method | Value | Interpretation / Comments |

| Spectroscopic Data | |||

| 13C NMR Chemical Shift (C=O) | 13C NMR Spectroscopy | ~170-185 ppm[1][2][3][4] | The downfield chemical shift is indicative of a deshielded, electron-poor carbon nucleus, confirming its electrophilic character. |

| IR Stretching Frequency (C=O) | Infrared Spectroscopy | ~1800-1810 cm-1[5] | The high stretching frequency is characteristic of the stiff C=O bond in highly reactive acyl chlorides, influenced by the electron-withdrawing nature of the chlorine atom. |

| Kinetic Data | |||

| Relative Reactivity vs. Isobutyryl Bromide | Reaction with m-chloroaniline | ~1 : 30[6] | Isobutyryl bromide is approximately 30 times more reactive, highlighting the significant role of the leaving group's ability in the overall reaction rate. |

| Computational Data | |||

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Density Functional Theory (DFT) | Value not found in searches | A lower LUMO energy generally correlates with higher electrophilicity, indicating a greater propensity to accept electrons from a nucleophile.[7] |

| Natural Bond Orbital (NBO) Charge on Carbonyl Carbon | NBO Analysis | Value not found in searches | A higher positive partial charge, as would be calculated by NBO analysis, directly quantifies the electron deficiency and thus the electrophilicity of the carbonyl carbon.[8][9] |

Reaction Mechanisms and Pathways

The electrophilicity of the carbonyl carbon is central to the diverse reactivity of isobutyryl chloride. Nucleophilic acyl substitution is the archetypal reaction, proceeding through a tetrahedral intermediate.

A generalized workflow for a nucleophilic acyl substitution reaction involving isobutyryl chloride is depicted below. This can represent reactions such as hydrolysis, alcoholysis, or aminolysis.

Caption: Generalized workflow of nucleophilic acyl substitution on isobutyryl chloride.

Experimental Protocols

Synthesis of Isobutyramide from Isobutyryl Chloride

This protocol details the reaction of isobutyryl chloride with ammonia to form isobutyramide, a classic example of nucleophilic acyl substitution.

Materials:

-

Isobutyryl chloride (3 moles, 318 g)[10]

-

Concentrated aqueous ammonia (~28%) (1.25 L)[10]

-

Toluene or xylene (250 L for 35 kg of isobutyryl chloride)[11]

-

Liquid ammonia (17 kg for 35 kg of isobutyryl chloride)[11]

-

3-L flask with a stirrer and dropping funnel[10]

-

Ice-salt bath[10]

Procedure:

-

Reaction Setup: In a 3-L flask equipped with an efficient stirrer and a dropping funnel, place 1.25 L of cold concentrated aqueous ammonia. The flask should be situated in an ice-salt freezing mixture to maintain a low temperature.[10] For a larger scale industrial process, a solution of 35 kg of isobutyryl chloride in 250 L of toluene can be cooled to -15°C.[11]

-

Addition of Isobutyryl Chloride: Add 318 g (3 moles) of isobutyryl chloride dropwise to the rapidly stirred ammonia solution. The rate of addition should be controlled to ensure the reaction temperature does not exceed 15°C.[10] In the larger scale process, 17 kg of liquid ammonia is metered in over 2 hours, allowing the temperature to rise to 30°C.[11]

-

Reaction Progression: Continue stirring for one hour after the addition of isobutyryl chloride is complete.[10] In the toluene/xylene process, the mixture is stirred for an additional hour while cooling to 18°C.[11]

-

Workup (Aqueous Ammonia Method): The reaction mixture is evaporated to dryness under reduced pressure. The resulting residue, a mixture of isobutyramide and ammonium chloride, is then further processed for purification.[10]

-

Workup (Toluene/Xylene Method): The mixture is heated to reflux, and the ammonium chloride that forms is removed by hot filtration. The filter residue is washed with toluene.[11]

-

Isolation of Isobutyramide: In the aqueous ammonia method, the dry residue is boiled with ethyl acetate, and the hot solution is filtered. The filtrate is cooled to 0°C to crystallize the isobutyramide.[10] In the toluene/xylene method, the filtrate is concentrated by distillation, and upon cooling, the isobutyramide crystallizes out.[11]

-

Drying: The crystalline isobutyramide is dried in an oven at 70°C and then in a vacuum desiccator.[10]

The following diagram illustrates the workflow for the synthesis of isobutyramide.

Caption: Workflow for the synthesis of isobutyramide from isobutyryl chloride.

Conclusion

The electrophilicity of the carbonyl carbon in isobutyryl chloride is a defining feature that dictates its extensive use in organic synthesis. This guide has provided a multi-faceted examination of this property, combining spectroscopic, kinetic, and computational perspectives. The presented quantitative data, while highlighting some areas where more specific research is needed (such as computational values for isobutyryl chloride itself), offers a solid framework for understanding and predicting its reactivity. The detailed experimental protocol for the synthesis of isobutyramide serves as a practical illustration of the principles discussed. For researchers and professionals in drug development, a thorough grasp of the electrophilicity of isobutyryl chloride is essential for its effective application in the synthesis of complex molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 9. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US5523485A - Preparation of high-purity isobutyramide - Google Patents [patents.google.com]

Isobutyryl Chloride: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl chloride (2-methylpropanoyl chloride) is a highly reactive acylating agent and a cornerstone building block in organic synthesis.[1] Its utility spans the synthesis of a wide array of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).[2][3][4] The electrophilic nature of its carbonyl carbon makes it an excellent precursor for introducing the isobutyryl moiety into various molecular scaffolds, a common feature in many biologically active compounds.[1] This technical guide provides a comprehensive overview of isobutyryl chloride's applications, supported by detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Physicochemical Properties

A clear, colorless liquid with a pungent odor, isobutyryl chloride is highly flammable and reacts vigorously with water and other protic solvents.[2] Proper handling in a moisture-free environment is crucial for its effective use and to ensure safety.[5]

Table 1: Physicochemical Properties of Isobutyryl Chloride

| Property | Value | Reference |

| CAS Number | 79-30-1 | [3] |

| Molecular Formula | C₄H₇ClO | [2] |

| Molecular Weight | 106.55 g/mol | [2] |

| Boiling Point | 91-93 °C | [2] |

| Melting Point | -90 °C | [2] |

| Density | 1.017 g/mL at 25 °C | [2] |

| Flash Point | 9 °C | [2] |

Core Applications in Organic Synthesis

Isobutyryl chloride is a versatile reagent employed in a variety of pivotal organic transformations, including Friedel-Crafts acylations, esterifications, and amidations.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6] This reaction is instrumental in the synthesis of aromatic ketones, which are valuable intermediates.[6] For instance, the acylation of isobutylbenzene is a key step in some synthetic routes to Ibuprofen.[7][8]

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

A representative procedure for the Friedel-Crafts acylation of benzene with isobutyryl chloride is as follows:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in anhydrous benzene (solvent and reactant).

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: Add isobutyryl chloride (1.0 eq.) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Table 2: Quantitative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | Isobutyryl chloride | AlCl₃ | Benzene | 0 - RT | 3 | ~85 | [6] (representative) |

| Isobutylbenzene | Acetyl chloride | AlCl₃ | - | 60 | 5 | 52 | [8] |

Table 3: Spectroscopic Data for a Representative Aromatic Ketone (4'-Isobutylacetophenone)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.89 (d, 2H), 7.21 (d, 2H), 2.90 (m, 1H), 2.55 (s, 3H), 1.88 (d, 2H), 0.90 (d, 6H) |

| ¹³C NMR | 197.8, 147.3, 134.8, 129.5, 128.6, 45.3, 30.3, 26.5, 22.4 |

Esterification

Isobutyryl chloride readily reacts with alcohols in the presence of a base (e.g., pyridine) to form isobutyrate esters.[1] This method is often preferred over Fischer esterification due to its faster reaction rates and irreversible nature.[9] These esters have applications as flavorings, fragrances, and plasticizers.[10]

Caption: Pathway for esterification of an alcohol.

Experimental Protocol: Esterification of Ethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add isobutyryl chloride (1.0 eq.) dropwise from the dropping funnel to the stirred solution.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Pour the mixture into a separatory funnel and wash with dilute hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude ester. Further purification can be achieved by fractional distillation.

Table 4: Quantitative Data for Esterification

| Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethanol | Pyridine | Diethyl Ether | 0 - RT | 2 | >90 | [9] (representative) |

| Cytidine | Et₃N | DMF | - | - | 89.3 | [2] |

Table 5: Spectroscopic Data for a Representative Ester (Ethyl Isobutyrate)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 4.12 (q, 2H), 2.53 (sept, 1H), 1.25 (t, 3H), 1.16 (d, 6H) |

| ¹³C NMR | 177.1, 60.2, 34.2, 19.1, 14.2 |

Amidation

The reaction of isobutyryl chloride with primary or secondary amines provides a straightforward and high-yielding route to isobutyramides.[1] This transformation is fundamental in the synthesis of many pharmaceuticals and other biologically active molecules.

Caption: Synthesis of amides from isobutyryl chloride.

Experimental Protocol: Synthesis of Isobutyramide

A detailed procedure for the synthesis of isobutyramide is available in Organic Syntheses.[11]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place cold concentrated aqueous ammonia (excess).

-

Addition of Acyl Chloride: Add isobutyryl chloride (1.0 eq.) dropwise with rapid stirring, maintaining the temperature below 15 °C.

-

Reaction: Continue stirring for 1 hour after the addition is complete.

-

Isolation: Evaporate the reaction mixture to dryness under reduced pressure.

-

Purification: The dry residue is extracted with hot ethyl acetate. The combined extracts are cooled to crystallize the isobutyramide.

Table 6: Quantitative Data for Amidation

| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | Water | <15 | 1 | 78-83 | [11] |

Table 7: Spectroscopic Data for a Representative Amide (Isobutyramide)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 6.5-7.5 (br s, 2H), 2.35 (sept, 1H), 1.15 (d, 6H) |

| ¹³C NMR | 180.5, 35.5, 19.5 |

Applications in Pharmaceutical and Agrochemical Synthesis

The versatility of isobutyryl chloride as a precursor is highlighted by its use in the synthesis of several commercially important products.

-

Molnupiravir: Isobutyryl chloride is used in the chemoselective acylation of cytidine, a key step in a protection-group-free synthesis of the antiviral drug Molnupiravir.[2] This step proceeds with a high yield of 89.3%.[2]

-

Ibuprofen: While various synthetic routes exist for the nonsteroidal anti-inflammatory drug Ibuprofen, some proceed through the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone, for which isobutyryl chloride can be a precursor.[6][7]

-

Butachlor: This widely used herbicide is synthesized from 2,6-diethylaniline, and while specific public domain protocols are sparse, the synthesis involves the introduction of a chloroacetyl group, and related chemistries often utilize acyl chlorides.[12]

Safety and Handling

Isobutyryl chloride is a hazardous chemical that requires careful handling.[5] It is highly flammable and corrosive, and it reacts violently with water, releasing toxic hydrogen chloride gas.[2][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] All equipment should be thoroughly dried before use to prevent unwanted reactions.[5]

Conclusion

Isobutyryl chloride is an indispensable reagent in organic synthesis, providing an efficient means to introduce the isobutyryl group into a diverse range of molecules. Its reactivity in Friedel-Crafts acylations, esterifications, and amidations makes it a valuable precursor in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reaction conditions, and safety protocols is essential for its effective and safe utilization in research and development.

References

- 1. DE60011870T2 - Process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN105272870A - Method used for preparing butachlor - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isobutyramide | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orgosolver.com [orgosolver.com]

- 10. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]

- 11. chem.washington.edu [chem.washington.edu]

- 12. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol: Isobutyryl Chloride Acylation of Amines

Introduction

The acylation of amines is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the construction of amide bonds. Amides are a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and polymers. Isobutyryl chloride, as a readily available and reactive acylating agent, serves as a valuable building block for the introduction of the isobutyryl group. This modification can significantly influence the pharmacological properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity. This document provides a detailed protocol for the isobutyryl chloride acylation of amines, a summary of reaction conditions, and troubleshooting guidelines for researchers in drug development and organic synthesis.

Reaction Mechanism